Maesasaponin IV3

Description

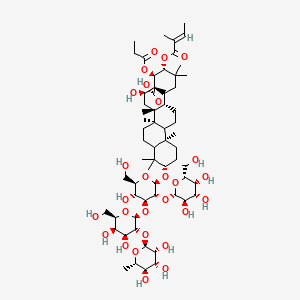

Maesasaponin IV3 is a triterpenoid saponin isolated from Maesa lanceolata, a plant species traditionally studied for its bioactive secondary metabolites. Structurally, it belongs to the oleanane-type saponins and features a complex aglycone core with sugar moieties and acyl substituents. Its molecular formula is C₆₂H₉₈O₂₈, and its structure includes:

- Aglycone backbone: 3β,16α,21β,22α,28α-pentahydroxy-13β,28-epoxyoleanane.

- Sugar units: A tetrasaccharide chain composed of α-L-rhamnopyranosyl, β-D-galactopyranosyl (two units), and β-D-glucuronopyranosyl residues .

- Acyl groups: A 21β-angeloyloxy and a 22α-propanoyloxy substituent, which are critical for its bioactivity and stability .

This compound exhibits strong hemolytic activity (HC₅₀ = 0.7 mg/L), a hallmark of saponins due to their membrane-disrupting properties . Its biosynthesis in M. lanceolata leaves is linked to the expression of the Ml-bAS gene, which regulates triterpenoid production .

Properties

Molecular Formula |

C62H100O27 |

|---|---|

Molecular Weight |

1277.4 g/mol |

IUPAC Name |

[(1R,2R,4S,5R,10S,13R,17S,21R,22R,23S)-10-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,23-dihydroxy-4,5,9,9,13,20,20-heptamethyl-22-propanoyloxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-21-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C62H100O27/c1-12-25(3)50(77)88-48-49(84-35(67)13-2)62-32(20-56(48,5)6)61(89-55(62)78)19-15-31-58(9)17-16-34(57(7,8)30(58)14-18-59(31,10)60(61,11)21-33(62)66)83-54-47(87-52-44(76)41(73)37(69)27(22-63)80-52)45(39(71)29(24-65)82-54)85-53-46(42(74)38(70)28(23-64)81-53)86-51-43(75)40(72)36(68)26(4)79-51/h12,26-34,36-49,51-55,63-66,68-76,78H,13-24H2,1-11H3/b25-12+/t26-,27+,28+,29+,30?,31?,32?,33+,34-,36-,37-,38-,39+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49-,51-,52-,53-,54-,55-,58-,59+,60-,61-,62+/m0/s1 |

InChI Key |

BPSQMOBGGMIVRV-NTAVXQANSA-N |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@@H](C(CC2[C@@]13[C@@H](C[C@@]4([C@@]2(CCC5[C@]4(CCC6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)O[C@@H]3O)C)O)(C)C)OC(=O)/C(=C/C)/C |

Canonical SMILES |

CCC(=O)OC1C(C(CC2C13C(CC4(C2(CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)OC3O)C)O)(C)C)OC(=O)C(=CC)C |

Synonyms |

maesasaponin IV3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences

Hemolytic Activity

The hemolytic potency of these saponins correlates with their acyl group composition and sugar chain length:

Stability and Acyl Migration

This compound is prone to acyl migrations in rings D and E under physiological conditions, a phenomenon confirmed via molecular mechanics calculations . This property distinguishes it from analogs like Maesasaponin VI2 and VII1, which exhibit greater stability due to bulkier acyl groups (e.g., isovaleryl or hexanoyl) that sterically hinder migration .

Pharmacological and Functional Insights

- Hemolytic Mechanism: The 21β-angeloyloxy group in IV3 enhances membrane interaction, while the 22α-propanoyloxy group optimizes solubility, making it more potent than VI2 or VII1 .

- Antiviral Potential: While Maesasaponin VI from M. perlarius shows antiviral activity against Ebola and SARS-CoV-2 , IV3’s efficacy in this context remains unexplored.

- Biosynthetic Specificity: The expression of Ml-bAS in M. lanceolata leaves directly influences IV3 production, unlike laxiflorins or maetenosides from other Maesa species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.